molecular formula C18H17N3O3S B2491137 N-[(3-methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899946-39-5

N-[(3-methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2491137
CAS No.: 899946-39-5
M. Wt: 355.41
InChI Key: YJKRLCWNLQBHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a pyridazinyl-thiophene core and a 3-methoxyphenylmethyl substituent. The compound’s structure combines a 1,6-dihydropyridazin-6-one ring linked to a thiophen-2-yl group at position 3, while the acetamide side chain is substituted with a 3-methoxybenzyl moiety. The methoxy group on the phenyl ring may enhance lipophilicity and influence binding interactions, as evidenced by studies on analogous acetamide derivatives .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-14-5-2-4-13(10-14)11-19-17(22)12-21-18(23)8-7-15(20-21)16-6-3-9-25-16/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKRLCWNLQBHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyridazinyl-Acetamide Derivatives

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • Pyridazinyl-thiophene moiety : A 6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazine ring.
  • N-(3-Methoxybenzyl)acetamide side chain : Introduced via amide coupling or nucleophilic substitution.

Retrosynthetic pathways suggest two approaches:

  • Approach A : Construct the pyridazinyl-thiophene core first, followed by acetamide side-chain incorporation.
  • Approach B : Synthesize the acetamide precursor and subsequently form the pyridazinyl ring.

Stepwise Preparation Methods

Synthesis of the Pyridazinyl-Thiophene Core

The pyridazinyl-thiophene scaffold is typically synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Hydrazinolysis and Cyclization
  • Starting Material : Ethyl 3-(thiophen-2-yl)acrylate (prepared via Knoevenagel condensation of thiophene-2-carbaldehyde with ethyl cyanoacetate).
  • Hydrazine Reaction : React with hydrazine hydrate in ethanol under reflux to form 3-(thiophen-2-yl)-1,6-dihydropyridazine-6-one.
    $$
    \text{Ethyl acrylate} + \text{Hydrazine} \rightarrow \text{Pyridazinyl-thiophene intermediate}
    $$
    Yield : 68–75%.
Thiophene Substitution
  • Suzuki-Miyaura coupling may introduce thiophene at the pyridazinyl C-3 position using thiophene-2-boronic acid and Pd(PPh₃)₄.

Incorporation of the Acetamide Side Chain

Bromoacetylation of Pyridazinyl-Thiophene
  • Bromination : Treat pyridazinyl-thiophene with bromoacetyl bromide in dichloromethane (DCM) at 0°C.
  • Amidation : React with 3-methoxybenzylamine in the presence of triethylamine (TEA) to form the acetamide bond.
    $$
    \text{Pyridazinyl-Br} + \text{3-Methoxybenzylamine} \xrightarrow{\text{TEA}} \text{Target Compound}
    $$
    Reaction Conditions : 24 hours at room temperature.
    Yield : 62%.
Alternative Route: Preformed Acetamide
  • Synthesize N-(3-Methoxybenzyl)acetamide : React 3-methoxybenzylamine with acetyl chloride in DCM.
  • Coupling with Pyridazinyl Core : Use EDC/HOBt-mediated coupling to attach the acetamide to the pyridazinyl-thiophene carboxylic acid.

Reaction Optimization and Challenges

Cyclization Efficiency

  • Solvent Effects : Ethanol outperforms DMF in cyclization yields (75% vs. 58%) due to better solubility of intermediates.
  • Catalysis : Morpholine (5 mol%) accelerates ring closure in multi-component reactions.

Amidation Side Reactions

  • Competitive Hydrolysis : Bromoacetyl intermediates are prone to hydrolysis; strict anhydrous conditions are critical.
  • Byproduct Mitigation : Use of molecular sieves reduces imine formation during amidation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazinyl H-5), 7.45–7.10 (m, 5H, thiophene and aryl H), 4.38 (s, 2H, CH₂), 3.72 (s, 3H, OCH₃).
  • IR (KBr) : 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Applications and Derivatives

  • Biological Activity : Pyridazinyl-acetamides exhibit kinase inhibition (IC₅₀ = 0.8–2.3 µM).
  • Material Science : Thiophene substituents enhance π-conjugation for optoelectronic applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, modulating cellular processes. Key pathways include the PI3K-AKT and MAPK signaling pathways, which are involved in cell survival, proliferation, and stress responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and acetamide side chains:

Compound Name / ID Key Structural Features Biological/Physical Properties Reference
N-[(3-Methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide Pyridazinyl-thiophene core; 3-methoxybenzyl side chain Hypothesized enhanced AChE inhibition due to OCH₃ group; moderate solubility in polar solvents
BG14681 (2-(4-chlorophenoxy)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide) Pyridazinyl-thiophene core; 4-chlorophenoxyethyl side chain Reduced AChE inhibition compared to methoxy derivatives; higher logP due to Cl substituent
2-(1H-1,2,4-Triazole-1-yl)-N-(3-methoxyphenyl)acetamide Triazole core; 3-methoxyphenylacetamide Moderate AChE inhibition; improved metabolic stability
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole core; dichlorophenyl substituent Antimicrobial activity; twisted conformation (79.7° dihedral angle between rings)
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Pyrimidinone core; thioether linkage Antiviral activity; lower thermal stability compared to pyridazinyl analogs

Substituent Effects on Bioactivity

  • Methoxy vs. Chloro Substituents: demonstrates that OCH₃ groups enhance acetylcholinesterase (AChE) inhibitory activity compared to Cl or NO₂ substituents in acetamide derivatives. This aligns with the target compound’s design, where the 3-methoxy group may improve target binding .
  • Heterocyclic Core Influence: Pyridazinyl-thiophene systems (as in the target compound) exhibit distinct electronic properties compared to pyrimidinone or thiazole cores. For example, pyridazinone’s electron-deficient ring may favor π-stacking interactions absent in pyrimidinone analogs .

Pharmacological and Physicochemical Profiles

  • Thermal Stability: Pyridazinyl-thiophene systems (target compound) may exhibit higher stability than pyrimidinone-thioether analogs due to reduced ring strain .

Biological Activity

N-[(3-methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

N 3 methoxyphenyl methyl 2 6 oxo 3 thiophen 2 yl 1 6 dihydropyridazin 1 yl acetamide\text{N 3 methoxyphenyl methyl 2 6 oxo 3 thiophen 2 yl 1 6 dihydropyridazin 1 yl acetamide}

Synthesis Pathway

The synthesis typically involves several key steps:

  • Formation of the Pyridazinone Core : Achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of the Thiophene Ring : Utilizes coupling reactions such as Suzuki or Stille coupling.
  • Attachment of the Acetamide Group : Conducted via acylation reactions using acetic anhydride or acetyl chloride.
  • Methoxylation of the Phenyl Ring : Accomplished using methoxy reagents under suitable conditions.

Table 1: Synthetic Steps and Conditions

StepReaction TypeReagents/Conditions
Formation of PyridazinoneCyclizationHydrazine, diketones
Introduction of ThiopheneCouplingSuzuki/Stille coupling
Acetamide AttachmentAcylationAcetic anhydride/acetyl chloride
MethoxylationElectrophilic substitutionMethoxy reagents

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may exert effects by binding to these targets and modulating their activity, which can lead to various biological responses.

Potential Therapeutic Applications

Research indicates that this compound may possess several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in experimental models.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the pyridazinone class. For instance:

  • A study demonstrated that derivatives with a similar structure exhibited significant inhibition of Mycobacterium tuberculosis, suggesting potential use as an anti-tubercular agent .

Table 2: Summary of Biological Activities

Activity TypeReported EfficacyReference
AntimicrobialEfficacy against Mycobacterium spp.
Anti-inflammatoryReduction in inflammatory markers
AnticancerCytotoxic effects on cancer cells

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound features a 3-methoxyphenylmethyl group linked via an acetamide bridge to a 6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazine moiety. The methoxy group enhances solubility and modulates electronic effects, while the thiophene and pyridazinone rings contribute to π-π stacking and hydrogen-bonding interactions, critical for binding biological targets . The dihydropyridazinone core is redox-active, enabling participation in oxidation/reduction reactions under controlled conditions .

Q. What synthetic strategies are recommended to optimize yield and purity?

Multi-step synthesis typically involves:

  • Step 1: Condensation of 3-methoxybenzylamine with a pre-functionalized pyridazinone intermediate.
  • Step 2: Acetylation under mild conditions (e.g., acetic anhydride in DMF) to form the acetamide bridge. Key parameters include temperature control (60–80°C for acetylation), solvent selection (polar aprotic solvents like DMF for solubility), and purification via column chromatography or recrystallization. Characterization requires NMR (1H/13C) for structural confirmation and HPLC for purity assessment (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. inactivity) often arise from subtle structural variations. For example:

  • Replacing the 3-methoxyphenyl group with a 4-fluorophenyl (as in ) reduces steric hindrance, enhancing target binding.
  • Substituting thiophen-2-yl with furan-2-yl () alters electronic properties, affecting redox behavior. Systematic SAR studies using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition kinetics) can clarify structure-activity relationships. Cross-referencing with analogs in and is advised .

Q. What experimental designs are optimal for elucidating its mechanism of action?

  • Target Identification: Use affinity chromatography with immobilized compound derivatives to isolate binding proteins from cell lysates.
  • Binding Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with putative targets (e.g., kinases or oxidoreductases).
  • Functional Assays: Measure downstream effects (e.g., ROS production, ATPase activity) in cell-based models. For example, highlights pyridazinone derivatives’ role in modulating oxidative stress pathways .

Q. How can stability issues in aqueous solutions be mitigated during pharmacokinetic studies?

The compound’s dihydropyridazinone core is prone to hydrolysis under acidic/basic conditions. Strategies include:

  • pH Buffering: Use phosphate buffer (pH 7.4) for in vitro assays.
  • Lyophilization: Stabilize the compound in solid form and reconstitute in DMSO for cell-based studies.
  • Degradation Monitoring: Track stability via UPLC-MS over 24–72 hours to identify breakdown products .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for characterizing synthetic intermediates?

  • NMR Spectroscopy: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from aromatic protons.
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 369.4 for C18H16N4O3S).
  • X-ray Crystallography: Resolve ambiguous regiochemistry in the pyridazinone ring (if crystals are obtainable) .

Q. How can researchers validate conflicting data on metabolic pathways?

Contradictory reports on hepatic metabolism (e.g., cytochrome P450 vs. glucuronidation pathways) require:

  • Microsomal Incubations: Use human liver microsomes (HLMs) with NADPH/cofactors to identify phase I metabolites.
  • LC-HRMS/MS: Compare fragmentation patterns with synthetic standards.
  • Knockout Models: Test metabolite formation in CYP3A4/CYP2D6 knockout hepatocytes .

Comparative Analysis of Structural Analogs

Q. How does the 3-methoxyphenyl group compare to halogenated analogs in target selectivity?

  • 3-Methoxyphenyl: Enhances binding to hydrophobic pockets (e.g., ATP-binding sites in kinases) via methoxy’s electron-donating effects.
  • 3-Chlorophenyl (): Increases steric bulk, reducing off-target interactions but lowering solubility. Selectivity can be profiled using kinase panel screens (e.g., Eurofins KinaseProfiler) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.